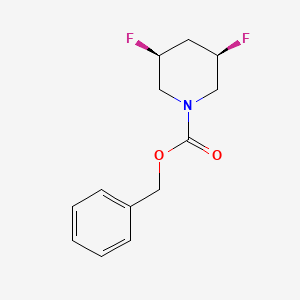
benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring, along with a benzyl group attached to the nitrogen atom and a carboxylate ester group. The stereochemistry of the compound is defined by the (3R,5S) configuration, which indicates the spatial arrangement of the substituents around the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and fluorinating agents.
Esterification: The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and alcohols.
Benzylation: The benzyl group is attached to the nitrogen atom of the piperidine ring using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired stereochemistry and chemical properties.
化学反应分析
Types of Reactions
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the stereochemistry of the compound play a crucial role in determining its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: This compound shares a similar piperidine ring structure but with different substituents.
(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol: Another related compound with a hydroxymethyl group instead of fluorine atoms.
Uniqueness
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is unique due to the presence of fluorine atoms at specific positions on the piperidine ring, which can significantly influence its chemical and biological properties. The stereochemistry also adds to its uniqueness, affecting its interactions with molecular targets.
生物活性
Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural properties and biological activities, particularly as a potential antagonist at specific receptor sites within the central nervous system.
Chemical Structure and Properties
The molecular formula of this compound is C13H15F2NO2, with a molecular weight of 255.26 g/mol. The presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring enhances its lipophilicity and metabolic stability, which are critical factors for pharmacological efficacy .
Biological Activity
Research indicates that this compound exhibits notable biological activity:
- Receptor Antagonism : The compound has been studied for its potential as an antagonist at various receptor sites, particularly in the central nervous system. Its structural features may contribute to its binding affinity and selectivity for specific receptors .
- Pharmacokinetics : The fluorinated structure improves the compound's pharmacokinetic properties, making it a candidate for further studies aimed at therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological effects and mechanisms of action of this compound:
- Antagonistic Activity : In a study investigating integrin-targeting compounds, benzyl derivatives were shown to exhibit varying degrees of antagonistic activity against integrins. The specific stereochemistry of this compound was found to influence its efficacy in inhibiting integrin-mediated cellular processes .
- Comparison with Similar Compounds : A comparative analysis highlighted the unique properties of this compound in relation to structurally similar compounds. The following table summarizes notable compounds and their similarity indices:
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| Benzyl 4,4-difluoropiperidine-1-carboxylate | C12H13F2NO2 | 0.92 |
| (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate | C12H13F2NO2 | 0.92 |
| Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | C13H15F2NO2 | 0.88 |
The distinct stereochemistry and fluorination pattern of this compound contribute to its unique biological activities compared to these similar compounds .
属性
分子式 |
C13H15F2NO2 |
|---|---|
分子量 |
255.26 g/mol |
IUPAC 名称 |
benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+ |
InChI 键 |
DCFSHDWSTOGHKY-TXEJJXNPSA-N |
手性 SMILES |
C1[C@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)F |
规范 SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















